molecular formula C22H25NO6 B11144763 N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine

N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine

Cat. No.: B11144763
M. Wt: 399.4 g/mol
InChI Key: VYDUQBLHJADZGX-UHFFFAOYSA-N
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Description

N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine is a complex organic compound with a unique structure that combines elements of furochromenone and beta-alanine

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

3-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C22H25NO6/c1-11-13-8-15-16(22(3,4)5)10-28-19(15)12(2)20(13)29-21(27)14(11)9-17(24)23-7-6-18(25)26/h8,10H,6-7,9H2,1-5H3,(H,23,24)(H,25,26)

InChI Key

VYDUQBLHJADZGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine typically involves multiple steps:

    Formation of the Furochromenone Core: The initial step involves the synthesis of the furochromenone core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups are introduced via alkylation reactions. These reactions often require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and alkyl halides.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with Beta-Alanine: The final step involves coupling the acetylated furochromenone with beta-alanine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring and the furan moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may interact with biological targets, offering therapeutic benefits. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the material science industry, this compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to innovative applications.

Mechanism of Action

The mechanism by which N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

Uniqueness

Compared to similar compounds, N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine stands out due to its specific structural features, such as the beta-alanine moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Biological Activity

N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse scientific literature.

The compound has the following chemical characteristics:

Property Value
Molecular FormulaC22H25NO6
Molecular Weight399.44 g/mol
LogP2.7547
Polar Surface Area82.68 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2

Antimicrobial Activity

Research has indicated that derivatives of furochromen compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus cereus. For instance, flavonoid compounds extracted from mahogany seeds demonstrated minimum inhibitory concentrations (MIC) ranging from 19.5 to 39.0 µg/mL against these pathogens .

Cytotoxicity and Cell Proliferation

Preliminary studies suggest that this compound may influence cell proliferation. For example, related compounds have shown the ability to promote neural stem cell proliferation through activation of the Notch signaling pathway . This suggests a potential neuroprotective role, although specific data on this compound is limited.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in regulating intracellular cyclic nucleotide levels and consequently affect various physiological processes .

Case Studies and Research Findings

  • Antimicrobial Studies : A study indicated that structurally related furochromen derivatives exhibited strong antibacterial activity with MIC values as low as 7.8 µg/mL against certain strains . While direct studies on this compound are lacking, its structural similarity suggests potential efficacy.
  • Cytotoxicity in Cancer Research : Preliminary cytotoxic assays using related compounds have shown promising results against cancer cell lines. For example, certain furochromen derivatives demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating a potential therapeutic window for further exploration .
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective effects through modulation of signaling pathways associated with neurodegenerative diseases. The activation of the Notch signaling pathway by these compounds has been linked to enhanced survival and proliferation of neural progenitor cells .

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